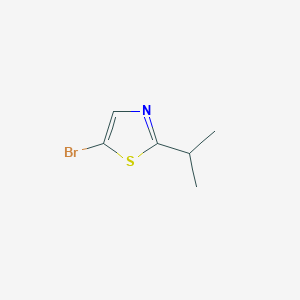

5-Bromo-2-isopropylthiazole

Descripción

Significance of Heterocyclic Systems in Chemical Science

The importance of heterocyclic systems is underscored by their prevalence in a vast array of natural and synthetic molecules. wisdomlib.orgijfans.org These compounds are integral to the fabric of life, forming the core structures of essential biomolecules like DNA and vitamins. ijsrtjournal.comjmchemsci.com Their versatility also makes them a primary focus for chemists seeking to create novel molecules with specific functions. openaccessjournals.commsesupplies.com

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of all known bioactive compounds containing a heterocyclic system. msesupplies.comrroij.comnumberanalytics.com It is estimated that approximately 85% of all bioactive substances feature a heterocyclic moiety. msesupplies.com The presence of heteroatoms like nitrogen, oxygen, and sulfur allows for a wide range of interactions with biological targets, such as enzymes and receptors. rroij.comijprajournal.com This makes them invaluable scaffolds for the design of new therapeutic agents. rroij.commdpi.com The thiazole (B1198619) ring, in particular, is a well-established pharmacophore found in numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The versatility of the thiazole moiety has led to its extensive use in the development of drugs like Sulfathiazole, Ritonavir, and Meloxicam. bohrium.comresearchgate.net

The influence of heterocyclic chemistry extends significantly into the field of agrochemicals. ijfans.orgijpsr.comresearchgate.net A large proportion of commercial pesticides and herbicides feature heterocyclic structures, which are often key to their biological activity. researchgate.netfrontiersin.org These compounds can be designed to be highly selective, targeting specific pests or weeds while minimizing harm to crops and the environment. frontiersin.org Heterocyclic compounds are utilized as insecticides, fungicides, and plant growth regulators. ijfans.orgnumberanalytics.comnumberanalytics.com For instance, neonicotinoid insecticides and sulfonylurea herbicides are prominent examples of agrochemicals built upon nitrogen-containing heterocyclic frameworks. numberanalytics.com

In the realm of materials science, heterocyclic compounds are prized for their unique electronic and optical properties. numberanalytics.comnumberanalytics.com The incorporation of heteroatoms into cyclic systems can be tailored to create materials with specific functionalities. numberanalytics.com This has led to their use in the development of conducting polymers, organic light-emitting diodes (OLEDs), and photovoltaic devices. msesupplies.comnumberanalytics.comnumberanalytics.com For example, polymers like polythiophene, which is based on the thiophene (B33073) heterocycle, exhibit electrical conductivity. numberanalytics.com

Heterocyclic compounds serve as crucial intermediates and building blocks in the synthesis of a wide variety of fine chemicals. researchgate.netopenmedicinalchemistryjournal.com Their reactivity and functional group compatibility make them valuable synthons for constructing more complex molecules. researchgate.net The fine chemical industry relies on heterocyclic chemistry for the production of dyes, fragrances, and specialty polymers. numberanalytics.comopenmedicinalchemistryjournal.com

Overview of Halogenated Heterocycles

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto a heterocyclic ring creates a class of compounds known as halogenated heterocycles. These compounds are of significant interest in synthetic chemistry due to the unique properties conferred by the halogen substituent. mdpi.compreprints.org

Brominated heterocycles, such as 5-Bromo-2-isopropylthiazole, are particularly valuable synthetic intermediates. thieme-connect.comsigmaaldrich.com The bromine atom acts as an excellent leaving group in various chemical reactions, most notably in transition metal-catalyzed cross-coupling reactions. thieme-connect.comnih.gov This allows for the facile introduction of a wide range of substituents onto the heterocyclic core, enabling the synthesis of diverse molecular libraries for drug discovery and other applications. acs.orgmdpi.com Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are frequently employed with brominated heterocycles to form new carbon-carbon bonds. nih.govacs.org The reactivity of the carbon-bromine bond makes these compounds versatile precursors for creating more complex and functionally diverse molecules. ingentaconnect.comnih.gov

Impact of Halogenation on Molecular Properties and Reactivity

The introduction of a halogen atom, such as bromine, onto the thiazole ring significantly alters its electronic properties and reactivity. Halogenation, particularly bromination, is a key synthetic strategy used to modify the chemical behavior of thiazole derivatives. researchgate.netacs.org The position of the bromine atom on the thiazole ring is crucial in determining its reactivity. For instance, the bromine atom at the 5-position is known to be the most reactive in certain reactions. rsc.org

The presence of a bromine atom, an electron-withdrawing group, can enhance the electrophilic character of the thiazole ring, making it more susceptible to nucleophilic attack. ias.ac.in This increased reactivity allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, which are instrumental in building more complex molecular architectures. researchgate.net The ability to selectively introduce bromine at specific positions on the thiazole ring, often through methods that avoid the use of harsh elemental bromine, has been a focus of synthetic research. acs.orgresearchgate.net

Research Context of this compound

Rationale for Investigating this compound

The isopropyl group, being a bulky and electron-donating alkyl group, can influence the steric and electronic environment of the thiazole ring, potentially affecting its reactivity and the stability of its derivatives. The investigation of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships within this class of compounds.

Positioning of this compound within Thiazole Chemistry

Within the broader field of thiazole chemistry, this compound is considered a valuable synthetic intermediate. Its structure is a platform for the synthesis of more complex thiazole-containing molecules. The reactivity of the C-Br bond at the 5-position allows for its participation in a variety of chemical reactions, making it a key building block for creating libraries of diverse thiazole derivatives. rsc.org

The study of its reactions and the properties of its derivatives helps to expand the toolbox of synthetic chemists working with thiazole-based structures. For example, derivatives of similar brominated thiazoles have been utilized in the synthesis of materials with interesting electronic and optical properties. researchgate.net The exploration of compounds like this compound is therefore integral to advancing the field of heterocyclic chemistry and discovering new molecules with potentially useful characteristics.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGOGXRYNVVXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Isopropylthiazole and Its Derivatives

Classical and Modern Approaches to Thiazole (B1198619) Ring Synthesis

The thiazole scaffold is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. thieme-connect.com Its synthesis has been a subject of extensive research, leading to the development of several robust methods.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most widely utilized methods for constructing the thiazole ring. scholaris.casynarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. scholaris.caacs.org For the synthesis of a 2-isopropylthiazole (B97041) precursor, this would typically involve the reaction of thioisobutyramide with an α-haloacetaldehyde derivative.

The general mechanism involves the initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. acs.org

Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and employ milder or more environmentally benign conditions. nih.gov Modern iterations often utilize microwave irradiation or ultrasonic assistance to accelerate the reaction, sometimes in the absence of a solvent or catalyst. figshare.combepls.comresearchgate.net For instance, the treatment of ethyl bromopyruvate with thioamides under microwave irradiation has been shown to produce thiazoles rapidly and in high yields. figshare.com Another significant modification, the Holzapfel-Meyers-Nicolaou procedure, allows for the synthesis of thiazoles from chiral thioamides with minimal loss of optical purity by proceeding through a hydroxythiazoline intermediate under basic conditions, which is then dehydrated. researchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis Modifications

| Modification | Reactants | Conditions | Key Advantage |

|---|---|---|---|

| Classical Hantzsch | α-Haloketone, Thioamide | Conventional Heating | Broad applicability |

| Microwave-Assisted | α-Haloketone, Thiourea | Microwave Irradiation, Solvent-free | Rapid reaction times, high yields bepls.com |

| Ultrasonic Irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Ultrasonic Irradiation, Water/Ethanol | Green methodology, good yields nih.gov |

| Holzapfel-Meyers-Nicolaou | Thioamide, α-Halocarbonyl | Basic cyclocondensation, then dehydration (TFAA, pyridine) | Preservation of stereochemistry researchgate.net |

While the Hantzsch synthesis is prevalent, several other methods provide alternative pathways to the thiazole ring, sometimes offering access to substitution patterns that are difficult to achieve otherwise.

Gabriel Synthesis: This method involves the cyclization of an α-acylaminoketone using a phosphorus pentasulfide (P4S10) as a thionating and cyclizing agent. It is particularly useful for producing 2,5-disubstituted thiazoles. analis.com.mycutm.ac.in The reaction typically requires heating the reactants. analis.com.my

Cook-Heilbron Synthesis: This approach involves the reaction of an α-aminonitrile with carbon disulfide (CS2) or a related dithioate. scholaris.cacutm.ac.in This method is especially valuable for the synthesis of 5-amino-2-mercaptothiazoles.

Domino and Multi-Component Reactions: Modern organic synthesis has seen a rise in domino or cascade reactions that form complex molecules in a single pot. For thiazole synthesis, a domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation provides rapid access to 2-aminothiazoles. organic-chemistry.org Other innovative strategies include the reaction of enaminones with thioureas in the presence of oxygen and a photocatalyst. organic-chemistry.org

Strategies for Regioselective Bromination of Thiazole Rings

Once the 2-isopropylthiazole ring is formed, the next critical step is the introduction of a bromine atom specifically at the C5 position. The inherent electronic properties of the thiazole ring dictate the regioselectivity of this electrophilic substitution reaction.

Direct electrophilic bromination is the most straightforward method for producing 5-bromothiazoles. The thiazole ring is an electron-rich heterocycle, but the reactivity of its carbon positions varies significantly. The C5 position is the most nucleophilic and therefore the most susceptible to attack by electrophiles like bromine. actachemscand.org

A variety of reagents and conditions have been successfully employed for the C5-bromination of thiazoles. The choice of reagent can depend on the reactivity of the thiazole substrate and the desired selectivity.

N-Bromosuccinimide (NBS): NBS is a mild and highly selective brominating agent commonly used for this transformation. lookchem.com It is often preferred over molecular bromine due to its ease of handling and its ability to maintain a low concentration of Br2 in the reaction mixture, which can help suppress side reactions. Reactions are typically carried out in solvents like chloroform (B151607) (CHCl3) or tetrahydrofuran (B95107) (THF).

Molecular Bromine (Br2): Elemental bromine is a powerful brominating agent that readily reacts with thiazoles. actachemscand.org To control the reaction and prevent over-bromination or decomposition, it is often used in a suitable solvent and sometimes in the presence of a base like sodium bicarbonate to neutralize the HBr byproduct. lookchem.com

Dibromoisocyanuric acid (DBI): For less reactive thiazole substrates, stronger brominating agents may be required. DBI is a highly effective reagent that can brominate aromatic compounds under mild conditions, often showing superior reactivity compared to NBS. tcichemicals.com

Table 2: Selected Conditions for Direct C5-Bromination of Thiazoles

| Thiazole Substrate | Brominating Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylthiazole | Br2 | Chloroform | Not specified | Excellent | actachemscand.org |

| 2-Aminothiazole (B372263) | Br2 | Aqueous HBr | 55°C | 98% (as HBr salt) | google.com |

| General Thiazoles | NBS | Chloroform / NaHCO3 | Not specified | 79% | lookchem.com |

The high regioselectivity for bromination at the C5 position of 2-substituted thiazoles is a result of the electronic distribution within the heterocyclic ring.

Electronic Effects: The thiazole ring is an aromatic system with delocalized π-electrons. The sulfur atom, being in the third row, has available d-orbitals and can stabilize an adjacent carbocation (a Wheland intermediate) more effectively than the nitrogen atom. Computational and experimental studies confirm that the C5 position is the most electron-rich and thus the primary site for electrophilic aromatic substitution. actachemscand.orgnih.gov The order of reactivity for electrophilic attack is generally C5 > C4 > C2.

Substituent Effects: The nature of the substituent at the C2 position significantly influences the reactivity of the ring. An electron-donating group, such as the isopropyl group, further increases the electron density of the ring system, thereby activating it towards electrophilic attack. This activation is most pronounced at the C5 position, reinforcing the inherent regioselectivity.

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electrophile (e.g., Br+) attacks the electron-rich C5 position, forming a resonance-stabilized cationic intermediate (sigma complex or Wheland intermediate). A subsequent deprotonation step at the C5 position re-establishes the aromaticity of the ring, yielding the 5-bromo-2-isopropylthiazole product.

In contrast, the C2 position is the most acidic proton on the thiazole ring, making it susceptible to deprotonation by a strong base, followed by reaction with an electrophile. actachemscand.org However, direct electrophilic attack at C2 is electronically disfavored compared to C5.

Bromination via 2-Aminothiazole Precursors

A well-established route to halogenated aryl and heteroaryl compounds proceeds through the chemical transformation of an amino group. In the context of thiazole chemistry, 2-aminothiazole precursors are readily available and serve as versatile starting materials for the introduction of a bromine atom at various positions on the ring.

The Sandmeyer reaction is a classical and powerful method for the conversion of an amino group on a heteroaromatic ring into a halogen. This reaction involves the diazotization of a 2-aminothiazole derivative, followed by a copper(I) bromide-mediated displacement of the resulting diazonium salt. The process begins with the treatment of the 2-aminothiazole with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid, to form the intermediate diazonium salt. This salt is then reacted with copper(I) bromide, which facilitates the substitution of the diazonium group with a bromide anion, releasing nitrogen gas. While effective, the Sandmeyer reaction can sometimes be complicated by competing side reactions.

Direct bromination of activated 2-aminothiazoles offers an alternative pathway. The amino group at the 2-position is strongly activating, directing electrophilic substitution to the 5-position of the thiazole ring. Reagents such as elemental bromine in an acidic medium or N-bromosuccinimide (NBS) can be employed for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromine electrophile attacks the electron-rich 5-position. Careful control of reaction conditions is crucial to achieve selective monobromination and avoid the formation of polybrominated byproducts.

| Precursor Type | Reaction Name | Key Reagents | Typical Outcome |

| 2-Aminothiazole | Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | Replacement of -NH₂ with -Br |

| 2-Aminothiazole | Electrophilic Bromination | Br₂, H⁺ or NBS | Bromination at the 5-position |

Halogen-Induced Cyclization Techniques

Halogen-induced cyclization, also known as halocyclization, is a powerful strategy for the concurrent formation of a heterocyclic ring and the introduction of a halogen atom. This process is initiated by the reaction of an electrophilic halogen species with a molecule containing both a nucleophile and an unsaturated bond (such as an alkene or alkyne).

In the context of thiazole synthesis, a hypothetical halocyclization approach would involve a precursor containing a thioamide moiety and a suitably positioned unsaturated carbon-carbon bond. An electrophilic bromine source, such as N-bromosuccinimide (NBS), would activate the double or triple bond, leading to the formation of a cyclic bromonium ion intermediate. The sulfur atom of the thioamide would then act as an intramolecular nucleophile, attacking the bromonium ion to forge the thiazole ring. This cyclization would result in the formation of a brominated thiazole derivative.

For instance, the cyclization of N-allylthioamides using NBS has been shown to produce thiazolines and, through subsequent oxidation, thiazoles. The regiochemical outcome of the bromine addition is dictated by the substitution pattern of the starting material and the reaction conditions. While not a mainstream method for the synthesis of this compound itself, this technique represents a potentially elegant and atom-economical approach to constructing halogenated thiazole systems.

Introduction of the Isopropyl Moiety

The incorporation of the 2-isopropyl group is a critical step in the synthesis of the target molecule. This is most commonly achieved during the formation of the thiazole ring itself, using a thioamide that already contains the desired isopropyl substituent.

The Hantzsch thiazole synthesis is the most prevalent and versatile method for constructing the thiazole core and is ideally suited for introducing the 2-isopropyl group. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. To synthesize a 2-isopropylthiazole, 2-methylpropanethioamide (B17427) (isobutyrothioamide) is used as the thioamide component.

The reaction mechanism begins with the nucleophilic sulfur of the isobutyrothioamide attacking the electrophilic carbon of the α-halocarbonyl, displacing the halide. The resulting intermediate then undergoes cyclization via the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic 2-isopropylthiazole ring. The choice of the α-halocarbonyl compound determines the substitution pattern at the 4- and 5-positions of the resulting thiazole.

A logical and common sequential strategy for the synthesis of this compound involves a two-step process: first, the construction of the 2-isopropylthiazole core, followed by the regioselective bromination at the 5-position.

Step 1: Synthesis of 2-Isopropylthiazole The Hantzsch synthesis is employed using isobutyrothioamide and an appropriate α-halocarbonyl compound that leads to an unsubstituted 5-position. A suitable reactant would be a 1,2-dihaloethane equivalent or an α-haloacetaldehyde derivative. The reaction yields 2-isopropylthiazole as the core intermediate.

Step 2: Regioselective Bromination The 2-isopropylthiazole intermediate is then subjected to electrophilic bromination. The thiazole ring is an electron-rich heterocycle, and electrophilic substitution occurs preferentially at the C5-position, which is the most nucleophilic site, especially when the C2-position is occupied by an electron-donating alkyl group. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in a solvent such as chloroform or carbon tetrachloride, as it provides a low concentration of bromine and can lead to higher selectivity with fewer side products compared to using elemental bromine. wikipedia.org The reaction proceeds to give the desired this compound.

| Step | Reaction Type | Key Reactants | Product |

| 1 | Hantzsch Thiazole Synthesis | Isobutyrothioamide + α-haloacetaldehyde derivative | 2-Isopropylthiazole |

| 2 | Electrophilic Aromatic Substitution | 2-Isopropylthiazole + NBS | This compound |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on the development of more efficient, safer, and environmentally benign processes. Advanced techniques such as continuous flow synthesis are being applied to the production of heterocyclic compounds like thiazoles to meet these goals.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for automation and scalability.

The synthesis of this compound is well-suited for adaptation to a multi-step continuous flow process. A potential setup would involve two sequential reactor modules.

Module 1: Hantzsch Thiazole Synthesis In the first module, streams of isobutyrothioamide and the α-halocarbonyl reactant would be continuously pumped and mixed at the entrance of a heated reactor coil. The Hantzsch condensation to form 2-isopropylthiazole occurs within this coil. The short diffusion distances and excellent temperature control in the microreactor can significantly accelerate the reaction rate and improve yield and purity. rsc.org

Module 2: Continuous Bromination The output stream from the first module, containing the 2-isopropylthiazole, would then be directly fed into a second module. Here, it would be mixed with a continuous stream of a brominating agent, such as a solution of N-bromosuccinimide. The reaction mixture would pass through another reactor coil, where the regioselective bromination at the 5-position would take place. The product stream emerging from the second module would contain the final this compound, which could then be subjected to in-line purification.

This integrated, continuous flow approach minimizes manual handling of intermediates, reduces reaction times, and allows for safer operation, aligning with the principles of green chemistry. figshare.com

Continuous Flow Synthesis Approaches

Microreactor Systems in Thiazole Synthesis

The use of microreactor systems represents a significant advancement in the synthesis of thiazoles. These systems offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents or intermediates. mdpi.com The large surface-area-to-volume ratio in microchannels allows for rapid and uniform mixing of reactants and efficient temperature control, which can lead to higher yields and purer products. mdpi.com

A notable application is the Hantzsch thiazole synthesis performed in a heated glass microreactor. rsc.org In one such setup, ring-substituted 2-bromoacetophenones and 1-substituted-2-thioureas were reacted in microchannels at 70°C. rsc.org The movement of reagents and products was managed by electro-osmotic flow (EOF), and the resulting conversions were found to be comparable to or greater than those achieved in conventional macro-scale batch syntheses. rsc.org This demonstrates the potential of heated microreactor systems for the efficient synthesis of a series of thiazole analogues. rsc.org The technology's ability to handle small reaction volumes also makes it ideal for high-throughput screening and optimization of reaction conditions. mdpi.com

| Parameter | Microreactor System rsc.org | Conventional Batch Synthesis rsc.org |

|---|---|---|

| Reaction Control | Precise control of temperature and residence time | Less precise, potential for temperature gradients |

| Heat Transfer | Excellent, due to high surface-area-to-volume ratio | Limited, can lead to localized overheating |

| Safety | Enhanced, small volumes of hazardous materials | Higher risk due to larger scale |

| Conversion Rate | Similar or greater than batch | Baseline for comparison |

| Scalability | Achieved by numbering-up (parallel reactors) | Traditional scale-up challenges |

Multistep Continuous Flow Processes

Building on the advantages of microreactors, multistep continuous flow synthesis allows for the sequential execution of several reaction steps without the need to isolate and purify intermediates. nih.govnih.govthieme-connect.com This "telescoped" approach significantly streamlines the synthesis of complex molecules, such as highly functionalized thiazole derivatives. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including the formation of thiazole rings. rsc.org Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwave irradiation uses dielectric heating to directly energize the molecules of the reactants and solvent. rsc.org This often results in a rapid temperature increase, leading to dramatic reductions in reaction times, sometimes from hours to mere minutes or seconds. researchgate.net

This technique has been successfully applied to the one-pot synthesis of various thiazole derivatives, including hydrazinyl thiazoles and 2-aminothiazoles. researchgate.netbepls.com In many cases, these reactions can be performed under solvent-free conditions, which further enhances their green credentials. bepls.com The efficiency of microwave-assisted synthesis often leads to higher yields and cleaner reaction profiles compared to traditional methods. nih.gov For example, the synthesis of ethyl 2-[2-(substituted phenylamino)-4-(thiophen-2-yl) thiazol-5-yl] acetates was achieved with significantly reduced reaction times and increased yields using microwave irradiation. nih.gov

| Thiazole Derivative Type | Conventional Heating Time researchgate.net | Microwave-Assisted Time researchgate.netbepls.com | Yield Improvement |

|---|---|---|---|

| 2-Amino-4-phenyl-thiazole | Hours | Minutes | Often significant |

| Hydrazinyl thiazoles | Not specified | 30-175 seconds | High yields reported |

| Thiazolyl-pyridazinediones | Not specified | Short reaction time | High/efficient yields |

Green Chemistry Principles in Halogenated Thiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of halogenated thiazoles, these principles are applied through the use of environmentally friendly reagents and solvents, and by designing reactions that are inherently more sustainable and atom-economical. nih.govresearchgate.net

Environmentally Benign Reagents and Solvents

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. documentsdelivered.com For thiazole synthesis, significant progress has been made in using green solvents such as water, ethanol, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES). bepls.comnih.gov For example, a simple and high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles uses water as the solvent, avoiding the need for a catalyst. bepls.com Similarly, the synthesis of ferrocene-based thiazole hybrids has been achieved in a deep eutectic solvent composed of choline (B1196258) chloride and glycerol, which is biodegradable and can be reused. researchgate.net

The use of reusable catalysts is another cornerstone of green synthesis. mdpi.com Silica-supported tungstosilisic acid has been employed as a recyclable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, demonstrating high yields under conventional heating or ultrasonic irradiation. mdpi.com Such heterogeneous catalysts can be easily recovered by filtration and reused, minimizing waste. mdpi.com

| Green Component Type | Example | Application in Thiazole Synthesis | Reference |

|---|---|---|---|

| Solvents | Water | Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles | bepls.com |

| PEG-400 | Catalyst-free synthesis of 2-aminothiazoles | bepls.com | |

| Deep Eutectic Solvent (Choline chloride/Glycerol) | Synthesis of ferrocene-based thiazole hybrids | researchgate.net | |

| Catalysts | Silica supported tungstosilisic acid | One-pot synthesis of Hantzsch thiazole derivatives | mdpi.com |

| Chitosan | Heterogeneous basic biocatalyst for thiazolyl-pyridazinediones | nih.gov |

Atom Economy and Sustainability in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comacs.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of by-products, which are often treated as waste. nih.govprimescholars.com From a sustainability perspective, reactions like additions and cycloadditions are highly desirable as they have the potential for 100% atom economy, where all reactant atoms are found in the final product. nih.gov In contrast, substitution and elimination reactions are inherently less atom-economical because they generate stoichiometric by-products. nih.gov

In the context of thiazole synthesis, the classic Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide, is a relatively atom-economical process. It is an addition-condensation reaction where the main by-product is water. By carefully selecting starting materials and reaction pathways that favor addition and minimize the use of stoichiometric reagents that are not incorporated into the final structure, chemists can design more sustainable routes to this compound and its derivatives. acs.org

Functionalization and Derivatization of 5 Bromo 2 Isopropylthiazole

Cross-Coupling Reactions of 5-Bromo-2-isopropylthiazole

The carbon-bromine bond at the C5 position of the thiazole (B1198619) ring is particularly amenable to oxidative addition by transition metals, making this compound an excellent substrate for a variety of cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a powerful and widely used tool for the construction of complex organic molecules. Its high efficiency, functional group tolerance, and the predictability of its catalytic cycles have made it indispensable in synthetic chemistry. For this compound, palladium-catalyzed reactions provide reliable pathways for derivatization.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. It is one of the most robust methods for forming C(sp²)–C(sp²) bonds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in peer-reviewed literature, the general applicability of this reaction to 5-bromothiazoles is well-established.

In a typical protocol, this compound would be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium(0) catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling:

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Active palladium(0) source |

| Ligand | Triphenylphosphine (PPh₃) or dppf | Stabilizes the palladium center |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, or DMF | Solubilizes reactants |

| Boronic Acid | Aryl-B(OH)₂ or Heteroaryl-B(OH)₂| Source of the new aryl/heteroaryl group|

This methodology allows for the synthesis of various 5-aryl-2-isopropylthiazoles, which are valuable scaffolds in drug discovery.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods.

For the derivatization of this compound, an arylzinc or alkylzinc halide would be coupled in the presence of a palladium(0) catalyst. This reaction is particularly useful for introducing both sp²- and sp³-hybridized carbon substituents at the 5-position of the thiazole ring.

General Parameters for Negishi Coupling:

| Parameter | Typical Reagents/Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Organometallic Reagent | R-Zn-X (where R = aryl, alkyl, etc.) |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |

| Temperature | Room temperature to moderate heating |

The preparation of 5-aryl substituted thiazoles via a one-pot Negishi cross-coupling procedure has been demonstrated for related thiazole systems, suggesting its feasibility for this compound.

The Stille coupling reaction creates a new carbon-carbon bond by coupling an organic halide with an organotin compound, catalyzed by palladium(0). Organostannanes are stable to air and moisture, and the reaction conditions are generally mild and neutral, tolerating a wide variety of functional groups.

The reaction of this compound with an organostannane, such as an aryltributylstannane, would yield the corresponding 5-aryl-2-isopropylthiazole. The primary drawback of this method is the toxicity of the organotin reagents and byproducts.

Representative Stille Coupling Reaction Conditions:

| Component | Example |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Organotin Reagent | R-Sn(Bu)₃ (where R = aryl, vinyl, etc.) |

| Solvent | Toluene, THF |

| Additives | LiCl (can accelerate the reaction) |

This reaction has been successfully applied to the synthesis of various 2-hetarylthiazoles, indicating its potential for the functionalization of the this compound scaffold.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and amides. It has become a premier method for the synthesis of arylamines.

The application of this methodology to this compound would enable the synthesis of 5-amino-2-isopropylthiazole derivatives. These compounds are of significant interest in medicinal chemistry. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base.

Typical Buchwald-Hartwig Amination Conditions:

| Component | Example | Purpose |

|---|---|---|

| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Pd(0) |

| Ligand | BINAP, XPhos, or tBuBrettPhos | Facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, LiHMDS, or K₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

| Amine | R¹R²NH | Nitrogen nucleophile |

Studies on other 5-bromothiazoles have shown that this reaction proceeds with good yields, providing access to N,N-diarylaminothiazoles and other aminated products.

Other Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for these transformations, other transition metals such as nickel and copper can also be employed. Nickel catalysts, in particular, are often a more cost-effective alternative to palladium for reactions like the Negishi coupling. Copper-catalyzed reactions, such as the Ullmann condensation, represent older but still relevant methods for forming C-N and C-O bonds, although they typically require harsher reaction conditions. The development of new catalyst systems continues to expand the toolkit available for the functionalization of halides like this compound.

Regioselective Functionalization via Cross-Coupling

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize this compound. These reactions are typically catalyzed by transition metals, most commonly palladium, and offer a high degree of control over the position of the new bond.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide. wikipedia.orgyonedalabs.com In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. nih.govorganic-chemistry.org

The Stille coupling utilizes organotin reagents to achieve carbon-carbon bond formation. wikipedia.orgwiley-vch.de While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Negishi coupling employs organozinc reagents and is known for its high functional group tolerance and reactivity. wikipedia.org This reaction is particularly useful for coupling with sp3-hybridized carbon centers. nih.gov Both palladium and nickel catalysts can be used to facilitate this transformation. wikipedia.org

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp2-hybridized carbons and terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net It provides a direct route to 5-alkynyl-2-isopropylthiazole derivatives.

The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction provides a means to introduce alkenyl groups at the 5-position of the thiazole ring.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the synthesis of 5-amino-2-isopropylthiazole derivatives by coupling this compound with a wide range of primary and secondary amines. researchgate.net The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. nih.gov

Table 1: Overview of Cross-Coupling Reactions for Functionalizing this compound

| Coupling Reaction | Reagent | Catalyst/Conditions | Bond Formed |

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, base | C-C |

| Stille | Organostannanes | Pd catalyst | C-C |

| Negishi | Organozinc reagents | Pd or Ni catalyst | C-C |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | C-C (sp2-sp) |

| Heck | Alkenes | Pd catalyst, base | C-C (alkenyl) |

| Buchwald-Hartwig | Amines | Pd catalyst, base | C-N |

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions provide an alternative route to functionalize this compound by converting the carbon-bromine bond into a more reactive carbon-metal bond. This transformation opens up possibilities for subsequent reactions with a variety of electrophiles.

Bromine-Lithium Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid bromine-lithium exchange. This reaction generates the highly reactive 2-isopropylthiazol-5-yllithium. The choice of solvent, typically an ether such as tetrahydrofuran or diethyl ether, and the reaction temperature are critical to prevent side reactions.

Bromine-Magnesium Exchange (Grignard Reagents)

The formation of a Grignard reagent, 2-isopropylthiazol-5-ylmagnesium bromide, can be achieved by reacting this compound with magnesium metal. This reaction is typically carried out in an ethereal solvent. Alternatively, a bromine-magnesium exchange can be performed using isopropylmagnesium chloride or other commercially available Grignard reagents.

Subsequent Electrophilic Quenching Reactions

The organolithium and Grignard reagents generated from this compound are powerful nucleophiles that can react with a wide range of electrophiles. This two-step sequence allows for the introduction of various functional groups at the 5-position of the thiazole ring.

Table 2: Electrophilic Quenching of Organometallic Intermediates

| Organometallic Reagent | Electrophile | Functional Group Introduced |

| 2-isopropylthiazol-5-yllithium | Aldehydes, Ketones | Hydroxyalkyl |

| 2-isopropylthiazol-5-yllithium | Carbon dioxide | Carboxylic acid |

| 2-isopropylthiazol-5-yllithium | Alkyl halides | Alkyl |

| 2-isopropylthiazol-5-ylmagnesium bromide | Esters | Ketone/Tertiary alcohol |

| 2-isopropylthiazol-5-ylmagnesium bromide | Nitriles | Ketone |

| 2-isopropylthiazol-5-ylmagnesium bromide | Epoxides | β-Hydroxyalkyl |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While thiazoles are generally considered electron-rich aromatic systems, the presence of the bromine atom at the 5-position can, under certain conditions, allow for nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a strong nucleophile is required. In the case of this compound, the thiazole ring itself provides some activation. Strong nucleophiles such as alkoxides, thiolates, or amines can displace the bromide ion, particularly at elevated temperatures. However, this method is generally less common for functionalizing this specific compound compared to cross-coupling and halogen-metal exchange reactions due to the often harsh reaction conditions required and the potential for competing reaction pathways.

Radical-Based Functionalization Strategies

Radical-based functionalization offers a complementary approach to the more common ionic reaction pathways. These reactions involve the generation of a radical species from this compound, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. One common method for generating an aryl radical is through the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a tin hydride or a silane. The resulting 2-isopropylthiazol-5-yl radical can then be trapped by a radical acceptor, such as an alkene or an alkyne, in a radical cascade or addition reaction. These methods can provide access to unique molecular architectures that may be difficult to synthesize using traditional ionic chemistry.

Exploration of Thiazole C-H Activation for Direct Functionalization

The direct functionalization of heteroaromatic compounds through carbon-hydrogen (C-H) bond activation has emerged as a powerful and atom-economical strategy in modern organic synthesis. This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thus streamlining synthetic pathways. In the context of this compound, the thiazole ring possesses a C-H bond at the C4-position that is amenable to direct functionalization.

Research into the C-H activation of thiazole scaffolds has largely been driven by the utility of functionalized thiazoles in various fields, including pharmaceuticals and materials science. While studies focusing specifically on this compound are not extensively detailed in the reviewed literature, the principles established for the C-H activation of the broader thiazole family provide a strong foundation for understanding the potential reactivity of this specific derivative.

Palladium-catalyzed reactions have been at the forefront of C-H activation methodologies. These reactions typically involve the direct arylation, alkenylation, or alkynylation of the thiazole core. The regioselectivity of these transformations is a critical aspect, and it is often controlled by the choice of catalyst, ligands, and reaction conditions.

A significant advancement in this area is the development of palladium catalyst systems that can selectively target different C-H bonds on the thiazole ring. For instance, studies have shown that the arylation of the C2 and C5 positions of thiazole can be controlled by the judicious selection of ligands and bases. nih.gov While the C5-position in this compound is already substituted with a bromine atom, the principles of catalyst control are highly relevant for targeting the remaining C-H bond at the C4-position.

The general mechanism for palladium-catalyzed C-H arylation is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. Computational models have provided insights into the transition states involved, highlighting the interplay of stabilizing and destabilizing interactions between the palladium catalyst, the thiazole substrate, and the coupling partner. nih.gov These models suggest that the reaction pathway can be influenced by subtle electronic and steric factors.

The direct functionalization of the C4-position of a 2,5-disubstituted thiazole like this compound would be a valuable transformation, providing access to novel tri-substituted thiazole derivatives. The electronic nature of the isopropyl group at the C2-position and the bromo group at the C5-position would influence the reactivity of the C4-H bond. The electron-donating nature of the isopropyl group may enhance the electron density of the ring, potentially facilitating the C-H activation step. Conversely, the electron-withdrawing and steric effects of the bromine atom could also play a role in directing the regioselectivity and influencing the reaction rate.

While specific examples for the C-H activation of this compound are not prevalent, the data from related thiazole functionalizations can be used to predict viable reaction conditions. The following table outlines representative conditions for the palladium-catalyzed direct arylation of thiazoles, which could be adapted for this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Arylating Agent | Regioselectivity | Yield (%) |

| Pd(OAc)₂ | PPh₃ | NaOtBu | Dioxane | 120 | Aryl Bromide | C2-Arylation | High |

| Pd(OAc)₂ | Bphen | K₃PO₄ | Toluene | 110 | Aryl Bromide | C5-Arylation | High |

| Pd(OAc)₂ | None | K₂CO₃ | DMA | 130 | Aryl Iodide | C2-Arylation | Moderate to High |

This table is a representation of conditions reported for the direct arylation of the parent thiazole ring and serves as a starting point for the development of methodologies for this compound. The regioselectivity and yields would be expected to vary for this specific substrate.

Further research into the direct C-H functionalization of this compound would be beneficial for expanding the synthetic utility of this compound. The exploration of different transition metal catalysts, such as those based on rhodium, iridium, or ruthenium, could also open up new avenues for selective C-H activation at the C4-position. The development of such methods would provide a more efficient route to complex thiazole derivatives, avoiding the need for multi-step synthetic sequences.

Spectroscopic and Structural Characterization of 5 Bromo 2 Isopropylthiazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5-Bromo-2-isopropylthiazole, ¹H NMR, ¹³C NMR, and two-dimensional NMR methods collectively provide a comprehensive picture of its atomic arrangement.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In this compound, the spectrum is expected to show distinct signals for the isopropyl group and the thiazole (B1198619) ring proton.

The isopropyl group gives rise to two signals:

A septet for the single methine proton (-CH), shifted downfield due to the deshielding effect of the adjacent thiazole ring. Its multiplicity arises from coupling with the six equivalent methyl protons.

A doublet for the six equivalent methyl protons (-CH₃), appearing more upfield. This signal is split into a doublet by the single methine proton.

The thiazole ring contains a single proton at the C4 position, which is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electronegativity of the neighboring sulfur and nitrogen atoms and the presence of the bromine atom at the C5 position.

Based on data from analogous structures like 2-isopropylthiazole (B97041) and 5-bromothiazole, the predicted chemical shifts (δ) are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Isopropyl -CH | ~ 3.2 - 3.4 | Septet | ~ 6.9 Hz |

| Isopropyl -CH₃ | ~ 1.3 - 1.4 | Doublet | ~ 6.9 Hz |

| Thiazole H-4 | ~ 7.5 - 7.7 | Singlet | N/A |

| Predicted data based on analogous compounds. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The spectrum of this compound is expected to display five distinct signals, corresponding to the five unique carbon environments in the molecule.

C2 of the thiazole ring: This carbon is attached to the isopropyl group and is situated between the nitrogen and sulfur atoms, resulting in a significant downfield shift.

C4 of the thiazole ring: This carbon is bonded to a hydrogen atom and is expected to appear in the aromatic region.

C5 of the thiazole ring: This carbon is directly bonded to the bromine atom, and its chemical shift is heavily influenced by the halogen's electron-withdrawing and anisotropic effects. It typically appears at a more upfield position compared to an unsubstituted carbon.

Isopropyl methine carbon (-CH): This carbon will appear in the aliphatic region of the spectrum.

Isopropyl methyl carbons (-CH₃): The two methyl groups are equivalent and will produce a single, more upfield signal.

Predicted chemical shifts for the carbon atoms are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Thiazole) | ~ 170 - 175 |

| C4 (Thiazole) | ~ 140 - 145 |

| C5 (Thiazole) | ~ 110 - 115 |

| Isopropyl -CH | ~ 30 - 35 |

| Isopropyl -CH₃ | ~ 20 - 25 |

| Predicted data based on analogous compounds. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the isopropyl methine proton (-CH) and the isopropyl methyl protons (-CH₃), confirming their connectivity. sdsu.edu No other correlations are expected, as the H-4 proton is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu Expected correlations for this compound would be between the H-4 proton and the C4 carbon, the isopropyl -CH proton and its corresponding carbon, and the isopropyl -CH₃ protons and their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This is particularly useful for connecting different parts of the molecule. Key expected correlations include:

The isopropyl -CH proton showing correlations to the C2 of the thiazole ring and the isopropyl -CH₃ carbons.

The isopropyl -CH₃ protons showing correlations to the isopropyl -CH carbon and the C2 of the thiazole ring.

The H-4 proton showing correlations to the C2 and C5 carbons of the thiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of this compound is 206.11 g/mol . nih.gov

The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster (M⁺ and M+2) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org Therefore, two peaks of almost equal intensity at m/z 205 and 207 would be expected for the molecular ion.

Common fragmentation patterns for this molecule would likely involve:

Loss of a methyl group (-CH₃): Cleavage of a methyl radical from the isopropyl group would result in a fragment ion at m/z 190/192.

Loss of the isopropyl group: Alpha-cleavage of the entire isopropyl group would lead to a fragment ion corresponding to the 5-bromothiazole cation.

McLafferty Rearrangement: While less common for this specific structure, rearrangement followed by fragmentation could also occur. libretexts.org

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 205 / 207 | Molecular Ion |

| [M-CH₃]⁺ | 190 / 192 | Loss of a methyl radical |

| [M-C₃H₇]⁺ | 162 / 164 | Loss of an isopropyl radical |

| Predicted data based on isotopic distribution and common fragmentation patterns. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (aliphatic) | 2970 - 2870 | Isopropyl group |

| C=N stretch | 1650 - 1550 | Thiazole ring |

| C=C stretch | 1550 - 1450 | Thiazole ring |

| C-H bend (aliphatic) | 1470 - 1365 | Isopropyl group |

| C-Br stretch | 600 - 500 | Bromo group |

| Predicted data based on characteristic IR absorption frequencies for functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring is a heterocyclic aromatic system containing π electrons and non-bonding electrons (on S and N atoms), which can undergo electronic transitions.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to:

π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, characteristic of the aromatic thiazole ring.

n → π* transitions: These transitions involve the non-bonding electrons on the sulfur and nitrogen atoms. They are lower in energy and result in weaker absorption bands compared to π → π* transitions.

X-ray Crystallography for Solid-State Structural Determination

For instance, the X-ray structure of 2,4-diacetyl-5-bromothiazole has been determined, offering valuable data on the geometry of the bromothiazole core. st-andrews.ac.ukresearchgate.net Such studies are fundamental to correlating molecular structure with material properties.

The primary output of an X-ray crystallographic analysis is a detailed geometric map of the molecule. This includes precise measurements of the distances between atomic nuclei (bond lengths), the angles formed by three connected atoms (bond angles), and the rotational angles between planes of atoms (torsional or dihedral angles). This data is critical for validating theoretical models and understanding the electronic structure of the molecule.

In the structure of an analog like 2,4-diacetyl-5-bromothiazole, key parameters such as the C-Br, C-S, C-N, and C-C bond lengths within and attached to the thiazole ring are determined with high precision. These experimental values serve as benchmarks for computational chemistry models.

Below is a representative table illustrating the type of data obtained from crystallographic studies of a bromothiazole analog.

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C(5)-Br(1) | ~1.87 |

| C(2)-S(1) | ~1.75 | |

| C(4)-C(5) | ~1.36 | |

| C(2)-N(3) | ~1.31 | |

| Bond Angle | C(4)-C(5)-Br(1) | ~127 |

| N(3)-C(2)-S(1) | ~115 | |

| C(5)-S(1)-C(2) | ~90 | |

| Torsional Angle | N(3)-C(4)-C(5)-Br(1) | ~179 |

Note: The data presented are approximate values typical for bromothiazole derivatives and are for illustrative purposes. Actual values would be specific to the determined crystal structure.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces dictate the physical properties of the material, including melting point, solubility, and even its electronic behavior.

Halogen Bonding: A prominent interaction in brominated compounds is halogen bonding. This occurs when the electropositive region on the bromine atom (the σ-hole) is attracted to a Lewis basic site, such as an oxygen or nitrogen atom on an adjacent molecule. In the crystal structure of 2,4-diacetyl-5-bromothiazole, the structure is dominated by halogen bonding, including both intramolecular interactions between the 5-Br and a carbonyl oxygen, and intermolecular interactions between the 5-Br of one molecule and a carbonyl oxygen of another. st-andrews.ac.ukresearchgate.net

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions, where the electron clouds of adjacent rings align. These interactions are crucial in the packing of many planar heterocyclic systems. rsc.orgscientificarchives.com

Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors, analogs with amino or hydroxyl groups would exhibit these strong directional interactions. In the absence of such groups, weak C-H···N or C-H···S hydrogen bonds may still play a role in stabilizing the crystal lattice.

Analysis of Hirshfeld surfaces is a common theoretical method used to visualize and quantify these intermolecular contacts within a crystal structure. najah.edu

Advanced Spectroscopic Techniques

Beyond standard characterization, advanced spectroscopic methods can provide deeper insights into the electronic structure and dynamic behavior of this compound.

Thiazole and its derivatives are known to be intrinsically fluorescent, a property that makes them valuable components in materials science for applications like organic light-emitting diodes (OLEDs) and chemical sensors. scientificarchives.commdpi.com The photoluminescence (PL) spectrum of a compound reveals information about its excited electronic states. Upon absorbing a photon of a specific energy (excitation), the molecule is promoted to an excited state. It then relaxes, emitting a photon of lower energy (emission), which is detected as fluorescence or phosphorescence.

Studies on related thiazolo[5,4-d]thiazole (TTz) derivatives show that their photophysical properties are highly dependent on both their chemical functionalization and their solid-state packing. rsc.orgrsc.org For example, different alkyl appendages on the TTz core can alter the crystal packing from a herringbone to a slipped-stack arrangement, which in turn dramatically shifts the fluorescence emission color across the visible spectrum, from blue to orange-red. rsc.org It is therefore plausible that this compound could exhibit interesting photoluminescent properties, which would be influenced by the electronic effect of the bromine atom and the steric bulk of the isopropyl group.

X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS, is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom within a molecule. wikipedia.orglibretexts.orgresearchgate.net The technique works by tuning synchrotron X-ray radiation to the absorption edge of a core electron of the target element—in this case, the K-edge of the bromine atom. nii.ac.jp

The resulting XANES spectrum is characterized by features that are highly sensitive to the oxidation state, coordination environment, and local symmetry of the absorbing atom. researchgate.netuu.nl For this compound, Br K-edge XANES could be used to:

Probe the covalent character of the C-Br bond.

Detect and characterize weak intermolecular interactions involving the bromine atom, such as halogen bonding, which would alter the shape of the XANES spectrum. nii.ac.jp

Distinguish between different polymorphic forms (different crystal packings) of the compound, as the subtle changes in the bromine atom's environment would lead to distinct spectral fingerprints. nii.ac.jp

Conformational Analysis and Dynamics

The presence of the isopropyl group introduces conformational flexibility to the otherwise rigid thiazole ring. The rotation of the isopropyl group around the C-C bond connecting it to the thiazole ring is a key dynamic process. Understanding the energetics of this rotation is important as different conformers can have different properties and reactivity.

Computational methods, such as Density Functional Theory (DFT), are often employed to map the potential energy surface of such rotations. mdpi.com By systematically rotating the dihedral angle of the isopropyl group, one can identify the lowest energy (most stable) conformations and the energy barriers to rotation between them.

Experimental validation of these dynamics can be achieved through dynamic NMR spectroscopy techniques, such as 2D EXSY (Exchange Spectroscopy). mdpi.com Studies on analogous systems, like carvacrol derivatives which also contain an isopropyl group attached to an aromatic ring, have successfully used these methods. mdpi.com Such experiments allow for the determination of the rate of rotation between different conformers (e.g., syn and anti positions relative to the ring), from which the rotational energy barrier can be calculated. These barriers are typically influenced by the steric hindrance imposed by adjacent substituents on the ring. mdpi.com For this compound, the primary steric interaction would be between the methyl groups of the isopropyl substituent and the sulfur and nitrogen atoms of the thiazole ring.

Computational and Theoretical Investigations of 5 Bromo 2 Isopropylthiazole

Density Functional Theory (DFT) Calculations: An Uncharted Territory

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, providing valuable insights into molecular properties. However, for 5-Bromo-2-isopropylthiazole, specific DFT studies are yet to be published.

Optimization of Molecular Geometries

A foundational step in any DFT study is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles. While a predicted structure is available, precise, calculated geometric parameters from DFT for this compound are not present in the current body of scientific literature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap)

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Without dedicated DFT calculations for this compound, a precise value for its HOMO-LUMO gap and the spatial distribution of these orbitals remain undetermined.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with other molecules. For this compound, an ESP map would reveal the influence of the electronegative bromine and nitrogen atoms, as well as the sulfur atom within the thiazole (B1198619) ring, on its reactivity. However, no such specific ESP map generated from DFT calculations has been published.

Molecular Dynamics (MD) Simulations: Unraveling Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the physical movement of atoms and molecules over time. This computational method is instrumental in exploring conformational flexibility and intermolecular interactions, particularly in condensed phases. As with DFT, specific MD simulation studies for this compound have not been reported.

Conformational Space Exploration

MD simulations could be employed to explore the different spatial arrangements (conformations) of the isopropyl group relative to the thiazole ring in this compound. This would provide insight into the molecule's flexibility and the relative energies of its different conformers. This area of its computational analysis is yet to be explored.

Intermolecular Interactions and Solvent Effects

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its behavior in various environments. MD simulations are ideally suited for this purpose, allowing for the characterization of non-covalent interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. The influence of different solvents on the molecule's conformation and behavior is another important aspect that could be elucidated through MD simulations, but this research has not yet been conducted.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the design of new, more potent molecules.

The reactivity of this compound is dictated by the electronic properties of the thiazole ring and the influence of its substituents: the electron-donating isopropyl group at the C2 position and the electron-withdrawing bromine atom at the C5 position. The thiazole ring itself possesses a complex reactivity pattern; the C2 position is susceptible to deprotonation due to the acidity of the C2-H proton, while electrophilic substitution typically occurs at the C5 position. pharmaguideline.comnih.gov

Computational methods like Density Functional Theory (DFT) are employed to predict the reactivity of such molecules. nih.gov By calculating molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify regions susceptible to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another crucial tool. These maps visualize the charge distribution across the molecule, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas representing electron-poor regions (prone to nucleophilic attack). nih.gov For this compound, the nitrogen atom is expected to be an electron-rich center, while the carbon atoms, particularly C2, are more electron-deficient. pharmaguideline.com The presence of the bromine atom at C5 significantly influences the electron distribution and the preferred sites for substitution or functionalization.

Table 1: Predicted Reactivity Sites of this compound This table is generated based on general principles of thiazole chemistry and computational predictions.

| Position | Substituent | Predicted Reactivity | Influencing Factors |

|---|---|---|---|

| C2 | Isopropyl | Susceptible to deprotonation by strong bases, leading to lithiation and subsequent functionalization. pharmaguideline.comfirsthope.co.in | Acidity enhanced by the adjacent nitrogen and sulfur atoms. |

| N3 | - | Site of protonation and N-alkylation to form thiazolium salts. pharmaguideline.comwikipedia.org | Lone pair of electrons on the nitrogen atom. |

| C4 | - | Less reactive compared to C2 and C5. | Generally neutral electron density. pharmaguideline.com |

| C5 | Bromo | Site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). Prone to nucleophilic aromatic substitution under certain conditions. | Presence of the bromine leaving group. |

| Sulfur | - | Can undergo oxidation to form non-aromatic sulfoxides or sulfones. wikipedia.org | Presence of the sulfur heteroatom. |

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov QSAR models have been successfully developed to correlate the structural features of thiazole derivatives with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govresearchgate.net

2D-QSAR models often highlight the importance of descriptors such as molecular weight, hydrophilicity (LogP), and electronic parameters (like the energy of the LUMO) in determining biological activity. researchgate.net For instance, a study on thiazole derivatives as PIN1 inhibitors showed that molar refractivity (MR), LogP, ELUMO, and another descriptor (J) were key parameters in a Multiple Linear Regression (MLR) model.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional arrangement of steric, electrostatic, and hydrophobic fields. researchgate.netnih.gov These studies consistently reveal that the nature and position of substituents on the thiazole ring are critical for receptor binding. For example, hydrophobic and steric interactions often play a dominant role in the activity of thiazole-containing compounds as enzyme inhibitors. researchgate.netnih.gov The bromine atom and isopropyl group of this compound would contribute significantly to these fields, suggesting its potential for biological activity, possibly as an inhibitor for enzymes like monoacylglycerol lipase (MAGL), as has been shown for other 5-bromo-2-aminothiazoles. researchgate.net

Table 2: Example of QSAR Model Statistics for Thiazole Derivatives as PIN1 Inhibitors Based on a study of 25 thiazole derivatives.

| QSAR Model | R² (Coefficient of Determination) | MSE (Mean Squared Error) | R²cv (Cross-validation Coefficient) | R²test (External Predictive Power) |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.76 | 0.039 | 0.63 | 0.78 |

| Artificial Neural Network (ANN) | 0.98 | 0.013 | 0.99 | 0.98 |

Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Theoretical calculations are frequently used to model reaction mechanisms and predict the most favorable pathways for the synthesis and functionalization of thiazole derivatives. researchgate.netbenthamdirect.com For example, in the Hantzsch thiazole synthesis, quantum mechanical calculations can be performed to investigate the thermodynamics of different postulated routes and predict the regioselectivity of the reaction. researchgate.netbenthamdirect.com These computations help in understanding why a particular isomer is formed preferentially.

For this compound, computational studies can elucidate the pathways for various functionalization reactions. This includes modeling electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile for a proposed reaction, confirming its feasibility and predicting its outcome. Such studies are crucial for optimizing reaction conditions and developing novel synthetic routes to access diverse thiazole-containing architectures. researchgate.net

The transition state (TS) is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Transition state analysis is a cornerstone of computational reaction mechanism studies. mdpi.com By locating and characterizing the geometry of the transition state, researchers can gain a deep understanding of how bonds are formed and broken during a chemical transformation.

For reactions involving the thiazole ring, such as cycloadditions or substitution reactions, computational methods can precisely map the TS structure. wikipedia.orgmdpi.com Key parameters derived from this analysis include the activation energy (the energy difference between the reactants and the TS), which dictates the kinetic feasibility of a reaction. mdpi.com

Furthermore, analysis of the TS can reveal the synchronicity of a reaction—whether bonds are formed and broken simultaneously or in a stepwise manner. mdpi.com This is determined by examining the lengths of the forming and breaking bonds in the TS geometry. The Global Electron Density Transfer (GEDT) at the transition state can also be calculated to understand the polar nature of the reaction. mdpi.com These detailed insights into the transition state allow for a fundamental understanding of the reactivity and selectivity observed in the functionalization of molecules like this compound.

Applications of 5 Bromo 2 Isopropylthiazole As a Research Intermediate

Role in Pharmaceutical and Medicinal Chemistry Research